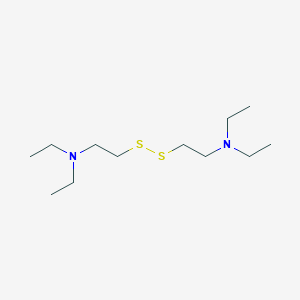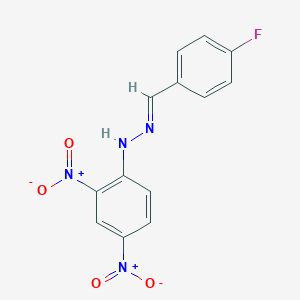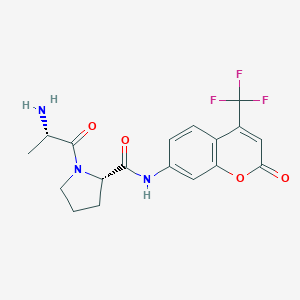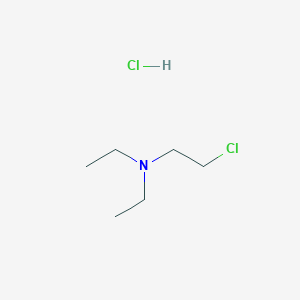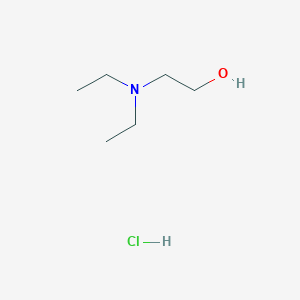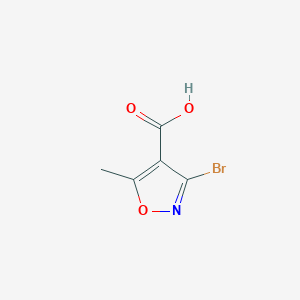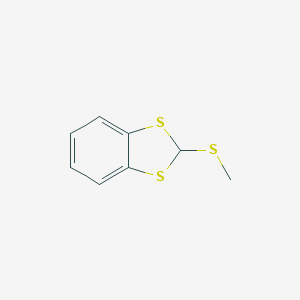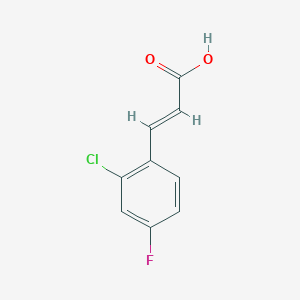
2-Chloro-4-fluorocinnamic acid
Vue d'ensemble
Description
2-Chloro-4-fluorocinnamic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar substituents on the aromatic ring are mentioned, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which is used as a building block in heterocyclic oriented synthesis , and 2-chloro-6-fluorobenzoic acid, which has been studied for its vibrational spectra and molecular structure . These related compounds can provide insight into the potential reactivity and properties of 2-chloro-4-fluorocinnamic acid.
Synthesis Analysis
While the synthesis of 2-chloro-4-fluorocinnamic acid is not explicitly described in the papers, the synthesis of similar compounds can be inferred. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the preparation of various nitrogenous heterocycles . This suggests that 2-chloro-4-fluorocinnamic acid could potentially be synthesized through similar methods, such as halogenation and nitration reactions, followed by further functional group transformations.
Molecular Structure Analysis
The molecular structure of 2-chloro-4-fluorocinnamic acid can be analyzed by drawing parallels with 2-chloro-6-fluorobenzoic acid, which has been studied using density functional theory (DFT) to calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties . The presence of electron-withdrawing groups such as chlorine and fluorine on the aromatic ring would likely affect the electron density distribution and could influence the reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involving 2-chloro-4-fluorocinnamic acid can be hypothesized based on the reactivity of similar compounds. For example, the presence of a nitro group in 4-chloro-2-fluoro-5-nitrobenzoic acid allows for reduction reactions and further cyclization to form heterocycles . The chloro and fluoro substituents in 2-chloro-4-fluorocinnamic acid may also allow for nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-fluorocinnamic acid can be estimated by examining related compounds. The vibrational spectra of 2-chloro-6-fluorobenzoic acid provide information on the fundamental modes of the compound , which could be similar to those of 2-chloro-4-fluorocinnamic acid due to the presence of halogen atoms. Additionally, the introduction of 4-chloro-alpha-cyanocinnamic acid as a matrix for mass spectrometry suggests that halogenated cinnamic acids can have unique and useful properties in analytical applications .
Applications De Recherche Scientifique
Biodegradation and Bioaugmentation :
- A study conducted by Amorim et al. (2013) investigated the use of a rotating biological contactor (RBC) for treating shock loadings of 4-fluorocinnamic acid. They found that bioaugmentation with a degrading bacterium enabled the RBC to handle higher concentrations of 4-fluorocinnamic acid, though there were challenges with maintaining the efficiency of the bioreactor due to intermittent feeding and strain diminishment (Amorim et al., 2013).
- Another research by Hasan et al. (2010) described a consortium comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 that utilized 4-fluorocinnamic acid for growth under aerobic conditions. This consortium achieved complete mineralization of 4-fluorocinnamic acid and the release of fluoride (Hasan et al., 2010).
Chemical Synthesis :
- Research led by Si (2004) explored the synthesis of methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, using strongly acidic cationic exchange resin as a catalyst. This method was noted for its cost efficiency and less erosive impact on equipment, making it viable for large-scale preparation of chiral medicinal materials (Si, 2004).
Analytical Techniques and Monitoring :
- Freitas dos Santos et al. (2004) investigated the biotransformation of 4-fluorocinnamic acid using non-acclimated industrial activated sludge. They employed various analytical techniques to monitor the biotransformation and propose the metabolic pathway, thus contributing to our understanding of how such compounds behave in wastewater treatment scenarios (Freitas dos Santos et al., 2004).
Environmental Impact and Treatment Technologies :
- New et al. (2000) focused on the environmental impact of new pharmaceutical processes and the treatment of waste streams containing fluorinated compounds like 4-fluorocinnamic acid. They emphasized the importance of understanding the biodegradation pathways of such compounds for effective environmental management (New et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBTRMWGOREZ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



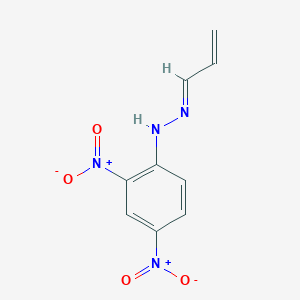
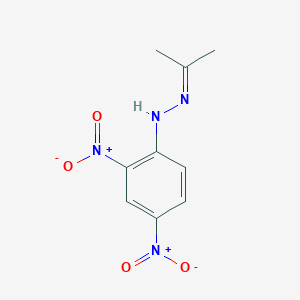
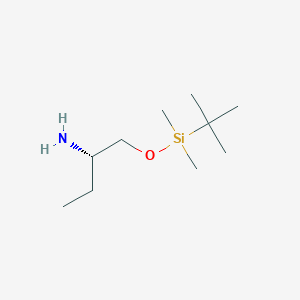
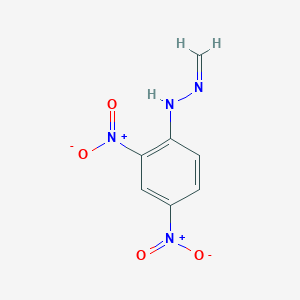

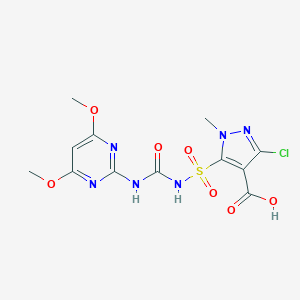
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
